molecular formula C16H20ClNO B1302571 Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride CAS No. 820245-51-0

Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B1302571
CAS No.: 820245-51-0
M. Wt: 277.79 g/mol
InChI Key: MSLAPLQJWAZFGI-UHFFFAOYSA-N
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Description

Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride is a substituted amine compound featuring a benzyl group attached to an ethylamine backbone substituted with a 4-methoxyphenyl moiety. Its molecular structure includes a chiral center at the ethylamine carbon, conferring stereochemical complexity. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate or as a reference standard for studying structure-activity relationships (SAR) in drug development . Its CAS number is 820245-51-0, and it is commercially available through specialized chemical suppliers .

Properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13(15-8-10-16(18-2)11-9-15)17-12-14-6-4-3-5-7-14;/h3-11,13,17H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLAPLQJWAZFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373452
Record name Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820245-51-0
Record name Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves several steps:

Industrial production methods may involve scaling up these reactions using larger quantities of starting materials and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmacologically active compounds. Notably, it is utilized in the production of formoterol , a medication used to treat asthma and chronic obstructive pulmonary disease (COPD). The compound serves as a chiral amine precursor, facilitating the synthesis of optically pure formoterol with high yields and stereoselectivity through a novel synthetic route involving hydrogenation reactions under catalytic conditions .

Case Study: Formoterol Synthesis

  • Methodology : The synthesis involves the reaction of chiral intermediates with p-methoxy phenylacetone, followed by hydrogenation to yield the desired amine. This method demonstrates advantages such as high enantioselectivity (>99.5% ee) and cost-effectiveness compared to traditional chemical resolution methods .
  • Outcome : The resulting formoterol meets regulatory standards for optical purity, making it suitable for large-scale pharmaceutical production.

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent in various synthetic pathways. It is employed in the preparation of complex organic molecules, including those with potential therapeutic applications.

Applications in Synthesis

  • Reagent Role : The compound is used as a building block in synthesizing other amines and related structures, contributing to the development of new drugs.
  • Synthetic Pathways : Its ability to undergo various chemical transformations allows chemists to explore diverse synthetic routes, enhancing the efficiency and diversity of organic synthesis.

Pharmaceutical Development

The compound's significance extends into pharmaceutical formulations, where it may be incorporated into drug delivery systems or used as an active pharmaceutical ingredient (API). Its properties can enhance the efficacy and stability of formulations.

Potential Formulations

Research Insights and Future Directions

Recent studies highlight the importance of this compound in ongoing research aimed at discovering new therapeutic agents. Its structural characteristics make it a candidate for multi-target drug designs, particularly in neurodegenerative diseases where multi-faceted approaches are required .

Research Findings

  • A study on similar compounds revealed promising activities against acetylcholinesterase (AChE), suggesting that derivatives could be explored as potential treatments for Alzheimer's disease . This indicates a broader scope for research involving this compound.

Mechanism of Action

The mechanism of action of Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of substituted benzylamines with methoxyphenyl groups. Below is a detailed comparison with structurally and functionally related compounds:

Venlafaxine Hydrochloride

  • Structure: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol hydrochloride .
  • Key Differences: Venlafaxine contains a cyclohexanol ring and a dimethylamino group, whereas the target compound lacks these features, instead having a benzyl group.
Property Benzyl-[1-(4-methoxyphenyl)ethyl]amine HCl Venlafaxine HCl
Molecular Weight ~307.8 (estimated) 313.86
Functional Groups Benzyl, methoxyphenyl, primary amine Cyclohexanol, dimethylamino
Therapeutic Use Research chemical Antidepressant
Synthetic Complexity Moderate High (multi-step synthesis)

N-Ethyl-1-(4-methoxyphenyl)-2-propanamine Hydrochloride

  • Structure : Features an ethyl group instead of benzyl at the amine position .
  • Both compounds share the 4-methoxyphenyl group, suggesting similar electronic properties but divergent biological interactions due to substituent variations.

1-(4-Methoxyphenyl)piperazine Hydrochloride

  • Structure : Incorporates a piperazine ring instead of an ethylamine backbone .
  • Key Differences :
    • The piperazine ring enhances rigidity and may improve selectivity for serotonin or dopamine receptors.
    • The absence of a benzyl group reduces lipophilicity compared to the target compound.

SKF-96365

  • Structure : 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole hydrochloride .
  • Key Differences :
    • SKF-96365 contains an imidazole ring and a propoxy chain, making it a TRPC channel inhibitor.
    • The target compound’s simpler structure lacks these functional groups, limiting its utility in ion channel modulation.

Physicochemical and Pharmacokinetic Properties

  • Solubility: Likely moderate in polar solvents (e.g., water or ethanol) due to the hydrochloride salt.
  • Stability : The methoxy group may confer resistance to oxidative metabolism compared to unsubstituted phenyl analogs.

Research and Industrial Relevance

  • Drug Development : Used to explore the impact of benzyl substitution on amine-containing pharmacophores .
  • Catalysis: Potential ligand in transition-metal catalysis due to its amine functionality .
  • Regulatory Status: Not FDA-approved; primarily a research tool .

Biological Activity

Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a benzyl group attached to an ethylamine moiety, with a methoxyphenyl substituent. This structure is pivotal in determining its interactions with biological targets.

The compound's mechanism of action involves binding to specific proteins or enzymes, which alters their activity and leads to various biochemical effects. The precise pathways influenced by this compound depend on the biological context and the nature of the target molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, similar to other phenethylamine derivatives.
  • Proteomic Applications : It is utilized in biochemical assays for protein identification and analysis.
  • Neuropharmacological Effects : Related compounds have shown activity at neurotransmitter receptors, suggesting potential neuropharmacological applications.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with structurally related compounds is essential. The following table summarizes key differences in biological activity:

CompoundBiological ActivityMechanism of Action
Benzyl-[1-(4-methoxyphenyl)ethyl]amineAntitumor, proteomic applicationsProtein binding and enzyme modulation
PhenethylamineNeurotransmitter modulationReceptor agonism/antagonism
4-MethoxyphenylacetoneOrganic synthesis reagentNot extensively studied for biological activity

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro assays demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines. For instance, a study found that analogs with similar structures showed significant inhibition of cell proliferation in leukemia models .
  • Proteomics : The compound has been used in proteomic studies to identify protein interactions. Its ability to modify protein function makes it valuable for understanding complex biological systems.
  • Neuropharmacological Potential : Research on phenethylamines suggests that compounds with similar structures may interact with serotonin receptors, indicating potential for mood modulation therapies .

Synthesis and Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction reactions yield secondary amines or alcohols.
  • Substitution Reactions : Nucleophilic substitution can modify the benzyl or methoxy groups.

These reactions not only facilitate the synthesis of analogs but also help in exploring structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation reactions. For example, a phase transfer catalyst (PTC) like PEG-400 or Aliquate-336 can enhance reaction efficiency in biphasic systems . Optimization may involve adjusting stoichiometric ratios of benzylamine and 4-methoxyphenylacetone precursors, controlling pH (e.g., using HCl for protonation), and employing inert atmospheres to prevent oxidation. Purification typically involves recrystallization from ethanol or methanol .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • HPLC : Assess purity (≥98% by HPLC, as per safety data sheets) using a C18 column and UV detection at 255 nm .
  • NMR : Confirm structure via 1^1H and 13^13C NMR, focusing on methoxy (δ ~3.8 ppm), benzyl (δ ~7.3 ppm), and amine protons (δ ~2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion at m/z 276.1) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability studies indicate ≥5-year integrity under these conditions . Avoid aqueous solutions due to hydrolysis risks; use anhydrous solvents like acetonitrile for dissolution .

Advanced Research Questions

Q. What are the mechanistic insights into its reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology : The tertiary amine group undergoes alkylation or acylation under basic conditions. For example, the benzyl group can be replaced via SN2 reactions with alkyl halides. Oxidation with KMnO4_4 or H2_2O2_2 may yield N-oxide derivatives, monitored by TLC or FTIR for carbonyl formation . Computational modeling (e.g., DFT) can predict reactive sites and transition states .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodology : Discrepancies often arise from varying catalysts (e.g., AlCl3_3-NaBH4_4 vs. BDMS) or solvent systems. Systematic DOE (Design of Experiments) can isolate critical factors like temperature or catalyst loading. For example, BDMS in THF yields higher enantiomeric purity compared to AlCl3_3-NaBH4_4 . LC-MS can identify and quantify byproducts (e.g., desmethyl impurities) .

Q. What strategies are recommended for developing validated analytical methods for trace impurity detection?

  • Methodology :

  • HPLC-MS/MS : Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities like desbenzyl analogs or methoxy-degradation products .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways and validate method robustness .

Q. What in vitro models are suitable for studying its biological activity, such as receptor binding or enzyme inhibition?

  • Methodology :

  • TRPC Channel Studies : Structural analogs (e.g., SKF-96365) inhibit TRPC channels, suggesting potential utility in calcium signaling assays .
  • CYP450 Inhibition Assays : Evaluate metabolic stability using human liver microsomes and LC-MS quantification .

Contradictions and Limitations in Current Data

  • Synthetic Yield Variability : Yields range from 60–85% depending on catalysts (e.g., BDMS vs. AlCl3_3-NaBH4_4) .
  • Biological Target Specificity : Structural analogs show off-target effects (e.g., SKF-96365’s activity on TRPC vs. voltage-gated channels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.